molecular formula C17H19BrN2O2 B14810757 2-bromo-4-tert-butyl-6-[(E)-(3-methoxyphenyl)diazenyl]phenol

2-bromo-4-tert-butyl-6-[(E)-(3-methoxyphenyl)diazenyl]phenol

Cat. No.: B14810757
M. Wt: 363.2 g/mol
InChI Key: ZZTHHKQUANRNFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-4-tert-butyl-6-[(3-methoxyphenyl)diazenyl]phenol is an organic compound that belongs to the class of azo compounds It is characterized by the presence of a bromine atom, a tert-butyl group, and a methoxyphenyl diazenyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-tert-butyl-6-[(3-methoxyphenyl)diazenyl]phenol typically involves the following steps:

    Bromination: The starting material, 4-tert-butylphenol, is brominated using bromine in the presence of a suitable solvent such as acetic acid or chloroform. This reaction introduces a bromine atom at the 2-position of the phenol ring.

    Diazotization: The brominated product is then subjected to diazotization. This involves the reaction of the brominated phenol with sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 3-methoxyaniline in an alkaline medium to form the final product, 2-bromo-4-tert-butyl-6-[(3-methoxyphenyl)diazenyl]phenol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-tert-butyl-6-[(3-methoxyphenyl)diazenyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-bromo-4-tert-butyl-6-[(3-methoxyphenyl)diazenyl]phenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of dyes and pigments due to its azo group.

Mechanism of Action

The mechanism of action of 2-bromo-4-tert-butyl-6-[(3-methoxyphenyl)diazenyl]phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the azo group can undergo reduction to form active amines. These interactions can affect various biological pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2,6-di-tert-butylphenol: Similar structure but lacks the azo group.

    2-bromo-4-tert-butylphenol: Similar structure but lacks the methoxyphenyl diazenyl group.

    2-bromo-4-tert-butyl-6-methylphenol: Similar structure but has a methyl group instead of the methoxyphenyl diazenyl group.

Uniqueness

2-bromo-4-tert-butyl-6-[(3-methoxyphenyl)diazenyl]phenol is unique due to the presence of both the bromine atom and the methoxyphenyl diazenyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H19BrN2O2

Molecular Weight

363.2 g/mol

IUPAC Name

2-bromo-4-tert-butyl-6-[(3-methoxyphenyl)diazenyl]phenol

InChI

InChI=1S/C17H19BrN2O2/c1-17(2,3)11-8-14(18)16(21)15(9-11)20-19-12-6-5-7-13(10-12)22-4/h5-10,21H,1-4H3

InChI Key

ZZTHHKQUANRNFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Br)O)N=NC2=CC(=CC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.